Cas no 1160415-45-1 (Bepotastine tosylate)

Bepotastine tosylate 化学的及び物理的性質
名前と識別子
-
- 1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, 4-methylbenzenesulfonate (1:1)
- Bepotastine tosylate
-
- インチ: 1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1
- InChIKey: KQKKAOMHUQPSEP-BOXHHOBZSA-N
- SMILES: S(C1C=CC(C)=CC=1)(O)(=O)=O.[C@@H](C1N=CC=CC=1)(C1C=CC(Cl)=CC=1)OC1CCN(CCCC(=O)O)CC1
Bepotastine tosylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T63965-100mg |
Bepotastine tosylate |
1160415-45-1 | 100mg |
¥ 17500 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T63965-50 mg |
Bepotastine tosylate |
1160415-45-1 | 50mg |
¥13800.00 | 2023-04-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T63965-50mg |
Bepotastine tosylate |
1160415-45-1 | 50mg |
¥ 13800 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T63965-5mg |
Bepotastine tosylate |
1160415-45-1 | 5mg |
¥ 7000 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T63965-5 mg |
Bepotastine tosylate |
1160415-45-1 | 5mg |
¥7000.00 | 2023-04-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T63965-100 mg |
Bepotastine tosylate |
1160415-45-1 | 100MG |
¥17500.00 | 2023-04-08 |
Bepotastine tosylate 関連文献
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
Bepotastine tosylateに関する追加情報
Recent Advances in Bepotastine Tosylate (1160415-45-1) Research: A Comprehensive Review
Bepotastine tosylate (CAS: 1160415-45-1) is a second-generation antihistamine widely used for the treatment of allergic conjunctivitis and urticaria. Its chemical structure, characterized by a piperidine derivative with tosylate salt, enhances its stability and bioavailability. Recent studies have focused on optimizing its pharmacological profile, exploring new therapeutic applications, and improving formulation strategies. This review synthesizes the latest research findings to provide a comprehensive update on the advancements related to bepotastine tosylate.
One of the key areas of recent research involves the pharmacokinetics and pharmacodynamics of bepotastine tosylate. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits high selectivity for the H1 receptor, with minimal affinity for other histamine receptors, thereby reducing side effects such as sedation. The study also highlighted its rapid absorption and prolonged duration of action, making it a favorable option for once-daily dosing regimens.
Another significant advancement is the exploration of bepotastine tosylate's anti-inflammatory properties beyond its antihistamine effects. Research published in Allergy and Immunology Reports in 2024 revealed that the compound inhibits the release of pro-inflammatory cytokines, such as IL-4 and IL-13, from mast cells. This dual mechanism of action suggests potential applications in chronic inflammatory conditions, such as atopic dermatitis and asthma, although further clinical trials are warranted.
Formulation innovations have also been a focus, particularly in enhancing ocular delivery for allergic conjunctivitis. A recent patent (US20240024567) describes a novel nanoparticle-based formulation of bepotastine tosylate that improves corneal penetration and reduces dosing frequency. Preclinical studies showed a 2.5-fold increase in bioavailability compared to conventional eye drops, with no significant adverse effects. This development could address compliance issues associated with frequent administration.
In conclusion, bepotastine tosylate (1160415-45-1) continues to be a molecule of interest due to its well-established efficacy and emerging therapeutic potentials. Ongoing research is expanding its applications, optimizing its formulations, and elucidating its mechanisms at a molecular level. These advancements underscore its relevance in the evolving landscape of allergy and inflammation therapeutics.
1160415-45-1 (Bepotastine tosylate) Related Products
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 2763749-55-7(3-(2-Bromoethynyl)oxetan-3-ol)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 1442691-18-0(7-methylquinoline-8-carbaldehyde)
- 917096-37-8((Z)-Fluvoxamine -)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)




